Superior High-Temperature Stability: BHT-B vs. BHA
BHT-B demonstrates significantly higher thermal endurance compared to Butylated Hydroxyanisole (BHA). Under simulated industrial cooking conditions, BHT-B retains 70-75% of its antioxidant activity at temperatures up to 175°C, whereas BHA is inactivated by 70% at a lower temperature of 150°C [1].
| Evidence Dimension | Thermal Inactivation of Antioxidant Activity |
|---|---|
| Target Compound Data | BHT-B: 25-30% inactivation at 175°C |
| Comparator Or Baseline | BHA: 70% inactivation at 150°C |
| Quantified Difference | BHT-B remains 2.3-2.5x more effective than BHA at a temperature 25°C higher |
| Conditions | Simulated cooking of poultry by-products; effectiveness measured via Rancimat induction period for sardine oil oxidation after 1-2h heating |
Why This Matters
This provides a clear procurement advantage for applications involving frying, baking, or high-temperature extrusion, where BHA would degrade and fail prematurely.
- [1] Valenzuela, A., Sanhueza, J., Nieto, S., & Speisky, H. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society, 77, 933–936. View Source
